Cas no 391670-48-7 (2-{5-oxo-5H,6H-indolo1,2-aquinazolin-7-yl}acetic acid)

391670-48-7 structure
Produktname:2-{5-oxo-5H,6H-indolo1,2-aquinazolin-7-yl}acetic acid
2-{5-oxo-5H,6H-indolo1,2-aquinazolin-7-yl}acetic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (5-oxo-5,6-dihydroindolo[1,2-a]quinazolin-7-yl)acetic Acid
- 2-{5-oxo-5H,6H-indolo1,2-aquinazolin-7-yl}acetic acid
- BDBM11319
- [5-oxo-5,6-dihydroindolo-(1,2-a)quinazolin-7-yl]acetic acid
- Z2216890192
- SCHEMBL263731
- 2-(5-Oxo-5,6-dihydroindolo[1,2-a]quinazolin-7-yl)acetic acid
- HMS3229D05
- Q27092917
- (5-OXO-5,6-DIHYDRO-INDOLO[1,2-A]QUINAZOLIN-7-YL)-ACETIC ACID
- DB01765
- 2-{8-oxo-1,9-diazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-2(7),3,5,10,12(17),13,15-heptaen-11-yl}acetic acid
- CHEMBL92361
- EN300-24706391
- DB-295860
- IQA
- CGP-029482
- 1om1
- 5,6-Dihydro-5-oxoindolo[1,2-a]quinazoline-7-acetic acid
- AKOS005266257
- CGP029482
- NS00068927
- HY-117332
- 2-{5-oxo-5H,6H-indolo[1,2-a]quinazolin-7-yl}acetic acid
- CS-0065327
- 391670-48-7
- 2-(5-oxo-6H-indolo[1,2-a]quinazolin-7-yl)acetic acid
- HMS3674K13
-
- MDL: MFCD10567698
- Inchi: InChI=1S/C17H12N2O3/c20-15(21)9-12-10-5-1-3-7-13(10)19-14-8-4-2-6-11(14)17(22)18-16(12)19/h1-8H,9H2,(H,18,22)(H,20,21)
- InChI-Schlüssel: INSBKYCYLCEBOD-UHFFFAOYSA-N
- Lächelt: C1=CC=C2C(=C1)C(=C3N2C4=CC=CC=C4C(=O)N3)CC(=O)O
Berechnete Eigenschaften
- Genaue Masse: 292.08486
- Monoisotopenmasse: 292.08479225g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 22
- Anzahl drehbarer Bindungen: 2
- Komplexität: 481
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 71.3Ų
- XLogP3: 2.4
Experimentelle Eigenschaften
- Dichte: 1.46
- PSA: 71.33
2-{5-oxo-5H,6H-indolo1,2-aquinazolin-7-yl}acetic acid Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-24706391-0.05g |
2-{5-oxo-5H,6H-indolo[1,2-a]quinazolin-7-yl}acetic acid |
391670-48-7 | 95% | 0.05g |
$815.0 | 2024-06-19 | |
Enamine | EN300-24706391-0.1g |
2-{5-oxo-5H,6H-indolo[1,2-a]quinazolin-7-yl}acetic acid |
391670-48-7 | 95% | 0.1g |
$982.0 | 2024-06-19 | |
1PlusChem | 1P00CAS5-25mg |
5,6-Dihydro-5-oxoindolo[1,2-a]quinazoline-7-acetic acid |
391670-48-7 | ≥90% | 25mg |
$641.00 | 2024-05-03 | |
Ambeed | A1396411-100mg |
2-(5-Oxo-5,6-dihydroindolo[1,2-a]quinazolin-7-yl)acetic acid |
391670-48-7 | 97% | 100mg |
$2441.0 | 2025-02-27 | |
1PlusChem | 1P00CAS5-1mg |
5,6-Dihydro-5-oxoindolo[1,2-a]quinazoline-7-acetic acid |
391670-48-7 | ≥90% | 1mg |
$69.00 | 2024-05-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1135967-100mg |
IQA |
391670-48-7 | 98% | 100mg |
¥21211.00 | 2024-05-15 | |
1PlusChem | 1P00CAS5-5mg |
5,6-Dihydro-5-oxoindolo[1,2-a]quinazoline-7-acetic acid |
391670-48-7 | ≥90% | 5mg |
$185.00 | 2024-05-03 | |
1PlusChem | 1P00CAS5-10mg |
5,6-Dihydro-5-oxoindolo[1,2-a]quinazoline-7-acetic acid |
391670-48-7 | ≥90% | 10mg |
$318.00 | 2024-05-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1135967-50mg |
IQA |
391670-48-7 | 98% | 50mg |
¥17599.00 | 2024-05-15 |
2-{5-oxo-5H,6H-indolo1,2-aquinazolin-7-yl}acetic acid Verwandte Literatur
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
4. Caper tea
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
391670-48-7 (2-{5-oxo-5H,6H-indolo1,2-aquinazolin-7-yl}acetic acid) Verwandte Produkte
- 61308-25-6(1-(2-chloroethyl)piperazine hydrochloride)
- 2229173-55-9(4-(4-chloro-3-nitrophenyl)butanal)
- 1257546-36-3(5-(4-{6-[(4-methylphenyl)amino]pyridazin-3-yl}piperazine-1-carbonyl)pyrrolidin-2-one)
- 1343357-93-6(1-{[(2-methoxyethyl)carbamoyl]methyl}azetidine-3-carboxylic acid)
- 1273577-41-5(Morpholine, 3-(1H-imidazol-5-ylmethyl)-)
- 2137844-46-1([2,2-Difluoro-3-(methylamino)propyl](ethyl)(2-methoxyethyl)amine)
- 2172163-09-4(2-(cyclopropylmethyl)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidopropanoic acid)
- 1261772-58-0(4-Amino-3-(trifluoromethoxy)-4'-(trifluoromethyl)biphenyl)
- 2171494-72-5(3,4-Bis(cyclopentyloxy)cyclobut-3-ene-1,2-dithione)
- 59939-72-9(1-(4-bromobenzoyl)piperazine)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:391670-48-7)2-{5-oxo-5H,6H-indolo1,2-aquinazolin-7-yl}acetic acid

Reinheit:99%
Menge:100mg
Preis ($):2197